molecular formula C12H15NO4S B2609873 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid CAS No. 927996-01-8

3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid

Cat. No.: B2609873
CAS No.: 927996-01-8
M. Wt: 269.32
InChI Key: OFTMDBCGSDTPER-UHFFFAOYSA-N
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Description

3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid is a chemical compound with the molecular formula C11H13NO4S. It is a derivative of thiazinane, a heterocyclic compound containing nitrogen and sulfur atoms.

Preparation Methods

The synthesis of 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methylbenzoic acid with a thiazinane derivative in the presence of an oxidizing agent to introduce the dioxido group. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid can undergo various chemical reactions, including:

Scientific Research Applications

3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The dioxido group can participate in redox reactions, influencing the compound’s biological activity. The thiazinane ring structure allows for specific binding interactions with proteins, potentially modulating their function and activity .

Comparison with Similar Compounds

Similar compounds to 3-(1,1-Dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid include other thiazinane derivatives and benzoic acid derivatives. These compounds share structural similarities but differ in their functional groups and overall reactivity. For example:

Properties

IUPAC Name

3-(1,1-dioxothiazinan-2-yl)-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-9-4-5-10(12(14)15)8-11(9)13-6-2-3-7-18(13,16)17/h4-5,8H,2-3,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTMDBCGSDTPER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)N2CCCCS2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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